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Introduction
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-

permeable dipeptide inhibitor of γ-secretase, an enzyme complex crucial for the processing of

various transmembrane proteins, most notably the Notch receptor and the amyloid precursor

protein (APP). By inhibiting γ-secretase, DAPT effectively blocks Notch signaling, a pathway

integral to cell-fate decisions, proliferation, differentiation, and apoptosis.[1][2][3] This inhibitory

action makes DAPT a valuable tool for investigating the role of Notch signaling in a multitude of

biological processes and a potential therapeutic agent in diseases characterized by aberrant

Notch activity, such as certain cancers and neurological disorders.[4][5]

These application notes provide detailed protocols for the preparation and administration of

DAPT to in vivo mouse models, a summary of its quantitative effects reported in the literature,

and visualizations of the Notch signaling pathway and a typical experimental workflow.

Data Presentation
Quantitative Effects of DAPT in Mouse Models
The following table summarizes the reported quantitative effects of DAPT administration in

various mouse models.
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Mouse Model

DAPT Dosage
and
Administration
Route

Treatment
Duration

Observed
Quantitative
Effects

Reference

Cadmium-

induced toxicity

model (ICR

mice)

50 mg/kg,

intragastric

gavage, once

daily

28 days

- Prevented

cadmium-

induced body

weight loss. -

Attenuated the

elevation of

urinary proteins.

[4]

Colon

adenocarcinoma

xenograft

(Balb/C mice)

10 mg/kg/day,

subcutaneous

injection

14 days

- Significantly

increased serum

nitric oxide

concentration. -

Significantly

reduced serum

vascular

endothelial

growth factor

receptor-1

(VEGFR1)

concentration. -

Reduced tumor

vascular density

(not statistically

significant).

[6]

Bleomycin-

induced skin

fibrosis

6 mg/kg/d 3 weeks - Reduced

dermal

thickening by 75

± 4%. - Reduced

hydroxyproline

content by 90 ±

21%. -

Decreased

myofibroblast

[5]
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counts by 87 ±

28%.

Tsk-1 mouse

model of fibrosis
6 mg/kg/d Not specified

- Ameliorated

hypodermal

thickening by 75

± 4%. - Reduced

hydroxyproline

content by 90 ±

21%. - Reduced

the number of

myofibroblasts

by 87 ± 28%.

[5]

Signaling Pathway
DAPT is a γ-secretase inhibitor that indirectly blocks the Notch signaling pathway. The

canonical Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like

or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two

successive proteolytic cleavages of the Notch receptor. The second cleavage, mediated by the

γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then

translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL

(CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like family, leading to the transcription

of Notch target genes, such as those in the Hes and Hey families.[3][7][8][9]
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Canonical Notch Signaling Pathway and DAPT's point of inhibition.

Experimental Protocols
Preparation of DAPT for Subcutaneous Administration
This protocol is based on a commonly used method for subcutaneous delivery of DAPT.

Materials:

DAPT (powder)

Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes

Vortex mixer

Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

Calculate the required amount of DAPT: Based on the desired dose (e.g., 10 mg/kg) and the

number and weight of the mice, calculate the total amount of DAPT needed.

Dissolve DAPT in DMSO:

Aseptically weigh the calculated amount of DAPT powder and transfer it to a sterile

microcentrifuge tube.

Add a sufficient volume of sterile DMSO to dissolve the DAPT. DAPT is soluble in DMSO

at up to 100 mM.[10] For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you can

prepare a stock solution. For example, a 25 mg/mL stock in DMSO is a common

concentration.[1][11]

Vortex the tube until the DAPT is completely dissolved. Gentle warming to 37°C may aid

dissolution.[10]

Dose Calculation and Administration:
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The injection volume should be kept low, typically 5-10 µL per gram of body weight. For a

25g mouse, this would be 125-250 µL.

Based on your stock solution concentration, calculate the volume needed per mouse.

Draw the calculated volume into a sterile syringe fitted with an appropriate needle.

Note: The control group should receive the same volume of DMSO vehicle.

Preparation of DAPT for Oral Gavage
As DAPT has poor aqueous solubility, a suspension or a specific vehicle is required for oral

administration. This protocol provides a method for preparing a DAPT suspension suitable for

oral gavage.

Materials:

DAPT (powder)

Vehicle solution: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (w/v) Tween 80 in

sterile water, or a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.

Sterile conical tubes

Sonicator (optional)

Vortex mixer

Sterile oral gavage needles (e.g., 20-22 gauge, flexible tip)

Sterile syringes

Procedure:

Prepare the vehicle solution: Prepare the chosen vehicle solution under sterile conditions.

Prepare the DAPT suspension:

Weigh the required amount of DAPT powder.
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To improve dispersion, you can first wet the DAPT powder with a small amount of the

vehicle to form a paste.

Gradually add the remaining vehicle while continuously vortexing to ensure a uniform

suspension.

For some formulations, brief sonication may help to create a more homogenous

suspension.

Dose Calculation and Administration:

The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12]

Calculate the required concentration of your DAPT suspension based on the desired dose

(e.g., 50 mg/kg) and the administration volume.

Ensure the suspension is well-mixed immediately before drawing it into the syringe for

each animal.

Note: The control group should receive the same volume of the vehicle solution.

Administration Procedures
Subcutaneous (SC) Injection:

Restrain the mouse by scruffing the loose skin over the neck and shoulders.

Lift the scruffed skin to form a "tent".

Insert a sterile needle (25-27 gauge) into the base of the tented skin, parallel to the body.

Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no

blood should enter the syringe).

Slowly inject the DAPT solution.

Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad

for a few seconds.
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Return the mouse to its cage and monitor for any adverse reactions.

Oral Gavage:

Measure the correct length for gavage needle insertion by holding the needle alongside the

mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at

the level of the mouse's nose.

Restrain the mouse securely, ensuring the head and body are in a straight line.

Gently insert the gavage needle into the diastema (the gap between the incisors and molars)

and advance it along the roof of the mouth towards the esophagus. The mouse should

swallow the tube.

Do not force the needle. If resistance is met, withdraw and try again.

Once the needle is in the esophagus to the pre-measured depth, slowly administer the DAPT

suspension.

Gently remove the gavage needle.

Return the mouse to its cage and monitor for any signs of distress, such as labored

breathing.

Experimental Workflow
A typical in vivo experiment involving DAPT administration follows a structured workflow from

initial planning to final data analysis.
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1. Experimental Design
- Define objectives and endpoints

- Determine mouse model, group sizes, and controls
- Select DAPT dose and administration route

2. Animal Acclimatization
- House mice in a controlled environment

- Allow for a period of acclimatization (e.g., 1 week)

3. DAPT Preparation
- Prepare DAPT solution/suspension and vehicle control

- Ensure sterility and accurate concentration

4. DAPT Administration
- Administer DAPT or vehicle to respective groups

- Follow chosen protocol (SC or oral gavage)
- Monitor animals daily for health and welfare

5. In-Life Measurements
- Monitor body weight, tumor volume (if applicable)
- Collect non-terminal samples (e.g., blood, urine)

6. Endpoint and Sample Collection
- Euthanize mice at the study endpoint
- Collect tissues and organs of interest

Daily/Regularly

7. Sample Analysis
- Histopathology

- Immunohistochemistry
- Western Blot

- qPCR
- ELISA

8. Data Analysis and Interpretation
- Statistical analysis of quantitative data

- Interpretation of results and drawing conclusions

Click to download full resolution via product page

A typical experimental workflow for in vivo DAPT studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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